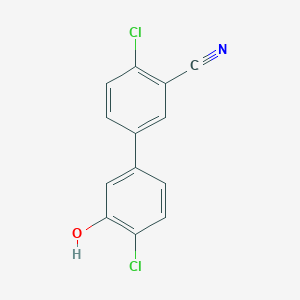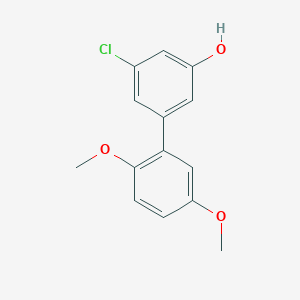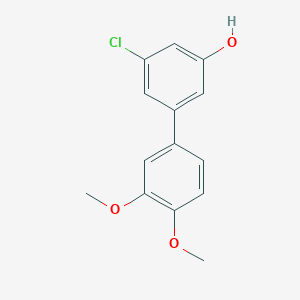
2-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% (also known as 2-chloro-5-DMPP or 2-Chloro-5-dimethoxyphenylphenol) is a phenolic compound that has been widely studied for its wide range of applications in the scientific community. It is a white, crystalline solid with a melting point of 111-113°C and a molecular weight of 250.76 g/mol. 2-Chloro-5-DMPP has been used in a variety of scientific research applications, including in organic chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
2-Chloro-5-DMPP has been used in a variety of scientific research applications, including in organic chemistry, biochemistry, and pharmaceuticals. In organic chemistry, it has been used as a reagent for the synthesis of a variety of compounds, including aryl ethers, aryl amines, and aryl sulfonamides. In biochemistry, it has been used in the synthesis of a variety of biologically active compounds, including inhibitors of enzymes and receptors, as well as in the synthesis of peptides and proteins. In pharmaceuticals, it has been used as an intermediate in the synthesis of a variety of drugs, including anti-inflammatory drugs and antifungal agents.
Mechanism of Action
2-Chloro-5-DMPP has been shown to interact with a variety of biological targets, including enzymes and receptors. Its mechanism of action is believed to involve the formation of a covalent bond between the phenolic hydroxyl group of the compound and a nucleophilic group on the target molecule. This covalent bond is believed to lead to the inhibition of the target molecule's activity.
Biochemical and Physiological Effects
2-Chloro-5-DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-DMPP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and soluble in a variety of solvents, making it easy to use in a variety of experiments. One limitation is that it is toxic and should be handled with care. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential future directions for the use of 2-Chloro-5-DMPP include its use in the development of new drugs, such as inhibitors of enzymes and receptors involved in the regulation of mood and behavior; its use in the development of new peptides and proteins; its use as a reagent in the synthesis of a variety of compounds; and its use in the development of new antioxidants and anti-inflammatory agents. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential adverse effects.
Synthesis Methods
2-Chloro-5-DMPP can be synthesized in a two-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde and chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the intermediate 2-chloro-5-dimethoxybenzaldehyde. The second step involves the reaction of the intermediate with phenol in the presence of an acid catalyst, such as sulfuric acid, to produce 2-chloro-5-DMPP.
properties
IUPAC Name |
2-chloro-5-(3,4-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-6-4-10(8-14(13)18-2)9-3-5-11(15)12(16)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSIRLHBYHISSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686054 |
Source


|
| Record name | 4-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,4-dimethoxyphenyl)phenol | |
CAS RN |
1261972-10-4 |
Source


|
| Record name | 4-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














